molecular formula C19H23N3O2 B4794098 N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide

N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide

Cat. No. B4794098
M. Wt: 325.4 g/mol
InChI Key: FPOAOODNNFWZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPPBHC and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including lipase, α-glucosidase, and COX-2. DMPPBHC has also been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce blood glucose levels, improve insulin sensitivity, and reduce body weight. DMPPBHC has also been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide in lab experiments is its potential applications in various fields, including cancer research, diabetes, obesity, and inflammation. This compound has also been shown to have low toxicity, making it a safe option for lab experiments. However, one of the limitations of using DMPPBHC is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are various future directions for the study of N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide. One of the future directions is to further investigate the mechanism of action of this compound. Additionally, studies can be conducted to determine the optimal dosage and administration route for DMPPBHC. Further research can also be conducted to determine the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that DMPPBHC can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-phenylbutanoylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-17(15-8-6-5-7-9-15)18(23)21-22-19(24)20-16-11-10-13(2)14(3)12-16/h5-12,17H,4H2,1-3H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAOODNNFWZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide
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N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide
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N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide
Reactant of Route 4
N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide
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N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-2-(2-phenylbutanoyl)hydrazinecarboxamide

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